4-Chloro-7-methoxyquinoline-6-carboxamide
Overview
Description
4-Chloro-7-methoxyquinoline-6-carboxamide is a light yellow powder . It is used as an intermediate for synthesizing Lenvatinibis and is also used pharmaceutically for treating infection after burns .
Synthesis Analysis
The synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide involves a reaction with a molar ratio of hydrogen peroxide to Intermediate II of 1.05:1 . After the dropwise addition is completed, the reaction is returned to room temperature. Upon completion of the reaction, the reaction solution is added to ice water, filtered, washed with water, and dried to obtain 490 g of 4-chloro-7-methoxyquinoline-6-carboxamide with a yield of 91% .Molecular Structure Analysis
The molecular formula of 4-Chloro-7-methoxyquinoline-6-carboxamide is C11H9ClN2O2 . It has a molecular weight of 236.65 .Chemical Reactions Analysis
4-Chloro-7-methoxyquinoline-6-carboxamide is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .Physical And Chemical Properties Analysis
4-Chloro-7-methoxyquinoline-6-carboxamide is a solid, off-white to light beige in color . It has a melting point of >205°C (dec.), a boiling point of 426.7±45.0 °C (Predicted), and a density of 1.380±0.06 g/cm3 (Predicted) . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Antibacterial Activity
Research on quinoline derivatives, including compounds similar to 4-Chloro-7-methoxyquinoline-6-carboxamide, has shown promising antibacterial properties. For instance, a study by Qu et al. (2018) synthesized and evaluated novel quinoline derivatives for their effectiveness against various bacteria, demonstrating moderate to good antibacterial efficacy. This suggests potential applications of 4-Chloro-7-methoxyquinoline-6-carboxamide in antibacterial treatments (Qu et al., 2018).
Chemosensor Applications
The compound has been explored for its potential use as a chemosensor, particularly in detecting metal ions. A study by Prodi et al. (2001) characterized a quinoline derivative as a selective sensor for cadmium ions over other metal ions, indicating its potential utility in environmental monitoring and food safety applications (Prodi et al., 2001).
Antimicrobial and Antifungal Studies
Compounds structurally related to 4-Chloro-7-methoxyquinoline-6-carboxamide have shown promising results in antimicrobial and antifungal studies. Patel and Patel (2010) synthesized fluoroquinolone-based derivatives, which exhibited significant antibacterial and antifungal activities, highlighting the potential of similar compounds in treating infections (Patel & Patel, 2010).
Antitubercular Activity
In the pursuit of effective treatments against tuberculosis, novel quinoline derivatives have been synthesized and evaluated. Marvadi et al. (2020) demonstrated the potential of quinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, indicating a potential application area for 4-Chloro-7-methoxyquinoline-6-carboxamide in tuberculosis treatment (Marvadi et al., 2020).
Cancer Research
Quinoline derivatives have also been explored for their antiproliferative activity against cancer cells. Tang et al. (2016) synthesized quinoline derivatives and evaluated them for their ability to inhibit cancer cell growth, demonstrating moderate to excellent potency. This suggests potential research applications of 4-Chloro-7-methoxyquinoline-6-carboxamide in cancer therapy (Tang et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .
properties
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTVNIDMGKZSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629105 | |
Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinoline-6-carboxamide | |
CAS RN |
417721-36-9 | |
Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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